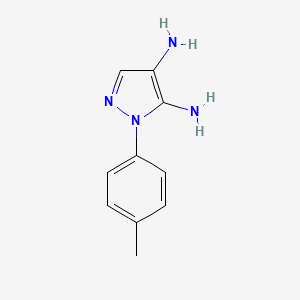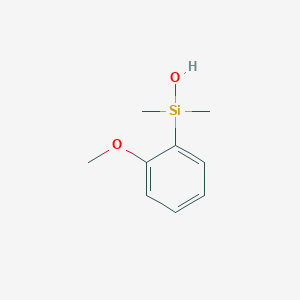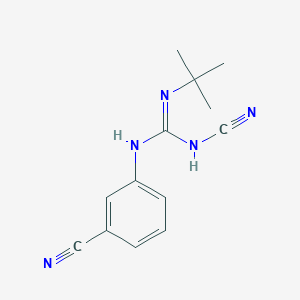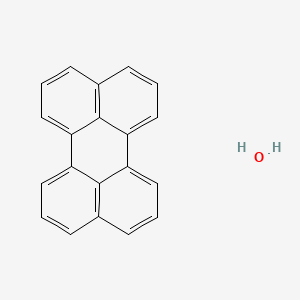![molecular formula C45H63BF12Si3 B12571500 [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] CAS No. 305364-67-4](/img/structure/B12571500.png)
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boranetriyl core bonded to three tetrafluorophenylene groups, each further connected to di-tert-butyl(methyl)silane moieties. The presence of fluorine atoms and bulky tert-butyl groups imparts distinct chemical characteristics to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorophenylene intermediates, followed by their coupling with boranetriyl groups under controlled conditions. The final step involves the introduction of di-tert-butyl(methyl)silane groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the boranetriyl core or the phenylene groups.
Substitution: The fluorine atoms and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] involves its interaction with molecular targets through its boranetriyl and phenylene groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s fluorine atoms and bulky tert-butyl groups play a crucial role in its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Boranetriyltris(phenylene)]tris[di-tert-butyl(methyl)silane]: Lacks the fluorine atoms, resulting in different reactivity and applications.
[Boranetriyltris(3,4,5,6-tetrachloro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]: Contains chlorine atoms instead of fluorine, affecting its chemical properties.
Uniqueness
The presence of fluorine atoms in [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] imparts unique electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions.
Propriétés
Numéro CAS |
305364-67-4 |
|---|---|
Formule moléculaire |
C45H63BF12Si3 |
Poids moléculaire |
927.0 g/mol |
Nom IUPAC |
[2-bis[2-[ditert-butyl(methyl)silyl]-3,4,5,6-tetrafluorophenyl]boranyl-3,4,5,6-tetrafluorophenyl]-ditert-butyl-methylsilane |
InChI |
InChI=1S/C45H63BF12Si3/c1-40(2,3)59(19,41(4,5)6)37-22(25(47)28(50)31(53)34(37)56)46(23-26(48)29(51)32(54)35(57)38(23)60(20,42(7,8)9)43(10,11)12)24-27(49)30(52)33(55)36(58)39(24)61(21,44(13,14)15)45(16,17)18/h1-21H3 |
Clé InChI |
LTCAWPMVTJUKRC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C(=C1[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)(C2=C(C(=C(C(=C2[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)C3=C(C(=C(C(=C3[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)

![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)




![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
